Ethyl 3-(4-aminophenyl)-2-cyanoacrylate
Description
Ethyl 3-(4-aminophenyl)-2-cyanoacrylate is a cyanoacrylate derivative characterized by a para-aminophenyl substituent at the β-position of the acrylate backbone. These compounds are pivotal intermediates in organic synthesis, particularly for constructing heterocycles (e.g., thiazoles, furans) and coordinating ligands for metal complexes . The amino group in the 4-position likely enhances electron density at the acrylate β-carbon, influencing reactivity in nucleophilic additions and cyclizations.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
ethyl 3-(4-aminophenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10(8-13)7-9-3-5-11(14)6-4-9/h3-7H,2,14H2,1H3 |
InChI Key |
KYSGEFODWJBPDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electron-Donating Groups (e.g., -OCH₃, -NH₂): Enhance nucleophilic attack at the β-carbon. For example, the methoxy derivative undergoes cyclization with thiols to form benzothiazoles , while the amino group (inferred) may facilitate glycosylation or metal coordination.
- Electron-Withdrawing Groups (e.g., -Br, -Cl, -F) : Stabilize the acrylate moiety, favoring reactions like Michael additions. The bromo derivative is used in flow reactors for high-purity synthesis , and the chloro analog participates in furan formation via DBU-catalyzed reactions .
Structural and Conformational Analysis
- Ethyl 3-(4-methoxyphenyl)-2-cyanoacrylate: Exhibits a syn-periplanar conformation across the C=C bond (torsion angle: 3.2°), favoring planar alignment for cyclization .
- Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate: Exists in both (E)- and (Z)-isomeric forms, with the (E)-isomer predominating in synthesis .
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